molecular formula C10H9N3O2 B8724717 4-methyl-1-(3-nitrophenyl)-1H-imidazole

4-methyl-1-(3-nitrophenyl)-1H-imidazole

Cat. No.: B8724717
M. Wt: 203.20 g/mol
InChI Key: AZWQZQUHDKKSJV-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-nitrophenyl)-1H-imidazole is a nitro-substituted imidazole derivative characterized by a methyl group at the 4-position of the imidazole ring and a 3-nitrophenyl group at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry, material science, and catalysis.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-methyl-1-(3-nitrophenyl)imidazole

InChI

InChI=1S/C10H9N3O2/c1-8-6-12(7-11-8)9-3-2-4-10(5-9)13(14)15/h2-7H,1H3

InChI Key

AZWQZQUHDKKSJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Methyl-1-(3-nitrophenyl)-1H-imidazole 4-CH₃, 1-(3-NO₂-C₆H₄) C₁₀H₉N₃O₂ 203.20* Electron-withdrawing nitro group; methyl enhances hydrophobicity
1-(4-Nitrophenyl)-1H-imidazole () 1-(4-NO₂-C₆H₄) C₉H₇N₃O₂ 189.17 Nitro group at para position; simpler structure, lower molecular weight
4,5-Dihydro-2-(3-nitrophenyl)-1H-imidazole () 2-(3-NO₂-C₆H₄), 4,5-dihydro C₉H₉N₃O₂ 191.19 Saturated imidazole ring; reduced aromaticity, altered electronic properties
1-(3-Methyl-4-nitrophenyl)-1H-imidazole () 1-(3-CH₃-4-NO₂-C₆H₃) C₁₀H₉N₃O₂ 203.20 Methyl and nitro groups on phenyl ring; steric and electronic modulation
4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole () 1-(3-NO₂-5-CF₃-C₆H₃), 4-CH₃ C₁₁H₈F₃N₃O₂ 283.20 Trifluoromethyl group enhances lipophilicity and metabolic stability
Key Observations:
  • Nitro Group Position : The 3-nitrophenyl substituent in the target compound contrasts with the 4-nitrophenyl group in , which may alter electronic interactions in biological systems .
  • Ring Saturation : The 4,5-dihydro derivative () exhibits reduced aromaticity, likely decreasing conjugation and reactivity compared to the fully aromatic target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility logP* PSA (Ų)
This compound Not reported Likely low in water ~2.5 ~70
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate () 106–107 Organic solvents 3.8 65.6
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole () Not reported DMSO, DMF 4.1 41.6
1-(4-Nitrophenyl)-1H-imidazole () Not reported Moderate in DMSO 1.9 71.4

*Predicted using analogous structures.

Key Observations:
  • Hydrophobicity : The target compound’s methyl and nitro groups likely increase logP compared to simpler analogues like .

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s nitro and methyl groups allow for further functionalization, as seen in ’s trifluoromethyl analogue, which is explored for enhanced pharmacokinetics .
  • Biological Trade-offs : While nitro groups enhance electron-withdrawing effects, they may also increase metabolic instability, as observed in ’s compound 1a .

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